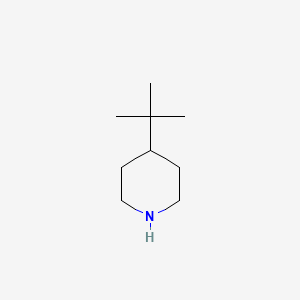

4-tert-Butylpiperidine

Descripción

Overview and Significance in Contemporary Chemical Science

4-tert-Butylpiperidine, a derivative of piperidine (B6355638), holds a notable position in modern chemical research, primarily due to the influence of its bulky tert-butyl group on the stereochemistry and reactivity of the piperidine ring. The piperidine scaffold itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals across various therapeutic areas, including antipsychotics, antidepressants, and analgesics. atamanchemicals.comnih.gov The introduction of a tert-butyl group at the 4-position provides a conformational anchor, locking the six-membered ring into a specific chair conformation. This feature is invaluable for conformational analysis and in the design of molecules with specific three-dimensional structures for interaction with biological targets. researchgate.net

The significance of this compound and its derivatives extends to their use as building blocks in the synthesis of complex molecules and active pharmaceutical ingredients. smolecule.comcymitquimica.com Researchers utilize the predictable conformation of the this compound ring to study reaction mechanisms and to create new compounds with potential therapeutic applications. acs.orgnih.gov For instance, derivatives have been investigated for their potential as CCR5 inhibitors for anti-HIV-1 agents and as monoamine oxidase B inhibitors. nih.govmdpi.com Furthermore, the compound and its analogues are employed in the development of new catalytic systems. chemrxiv.org

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| Molecular Formula | C9H19N chemsrc.comscbt.com | C9H20ClN sigmaaldrich.com |

| Molecular Weight | 141.25 g/mol scbt.com | 177.71 g/mol sigmaaldrich.com |

| Boiling Point | 179.7 °C at 760 mmHg chemsrc.comlookchem.com | 179.7 °C at 760 mmHg lookchem.com |

| Melting Point | Not Available | 302 °C lookchem.com |

| Density | 0.837 g/cm³ chemsrc.com | Not Available |

| CAS Number | 1882-42-4 chemsrc.com | 69682-13-9 cymitquimica.com |

Historical Context of Piperidine Chemistry and this compound

The history of this compound is intrinsically linked to the broader history of piperidine chemistry. Piperidine was first isolated in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both chemists obtained it from piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The name "piperidine" is derived from the Latin word for pepper, "piper". atamanchemicals.com

Throughout the 19th and early 20th centuries, as organic chemistry advanced, piperidine became a key heterocyclic compound for synthesizing alkaloid analogs. atamanchemicals.com The development of methods for the hydrogenation of pyridine (B92270) to produce piperidine industrially further solidified its importance. wikipedia.org The rise of medicinal chemistry in the mid-20th century saw the piperidine ring become a common structural motif in a vast array of synthetic drugs. atamanchemicals.comnih.gov

The specific investigation of 4-substituted piperidines, including this compound, gained momentum as chemists sought to understand and control the conformational behavior of the piperidine ring. The large tert-butyl group acts as a "conformational lock," predominantly forcing the ring into a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This predictable stereochemistry made this compound and its derivatives ideal models for studying the principles of conformational analysis in six-membered heterocyclic rings. researchgate.netacs.org This foundational knowledge has been crucial in the rational design of drugs where the precise spatial arrangement of atoms is critical for biological activity.

Scope and Objectives of the Research Outline

The primary objective of this research outline is to provide a focused and scientifically rigorous overview of this compound. The scope is intentionally limited to the fundamental chemical and academic aspects of the compound.

The research will focus on:

Synthesis and Reactivity: Exploring the common synthetic routes to this compound and its key chemical reactions. This includes the hydrogenation of 4-tert-butylpyridine (B128874) and the reactivity of the piperidine nitrogen.

Conformational Analysis: A detailed examination of the conformational preferences of the this compound ring, a cornerstone of its academic interest. Studies have determined that the chair conformation is preferred. researchgate.net

Applications in Academic Research: Highlighting its use as a tool in mechanistic studies, as a building block in the synthesis of complex molecules, and as a scaffold in the development of new chemical entities with potential biological activity. smolecule.comontosight.aievitachem.com

This article will present detailed research findings and utilize data tables to summarize key information.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-9(2,3)8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKKTZOUPCDMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062035 | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1882-42-4 | |

| Record name | 4-(1,1-Dimethylethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1882-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001882424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DZ9SC8WCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Tert Butylpiperidine and Its Derivatives

Established Synthetic Routes

Established methods for the synthesis of 4-tert-butylpiperidine and its derivatives have been refined over time to provide reliable access to these compounds. These routes are characterized by their robustness and adaptability, forming the foundation of piperidine (B6355638) chemistry.

One of the most common and conventional methods for the synthesis of this compound involves a two-step process: the synthesis of 4-tert-butylpyridine (B128874) followed by its reduction. The initial synthesis of 4-tert-butylpyridine can be achieved through various organic reactions, often starting from simpler pyridine (B92270) or picoline precursors.

Once 4-tert-butylpyridine is obtained, the subsequent reduction of the pyridine ring to a piperidine ring is typically accomplished through catalytic hydrogenation. This reaction involves the use of hydrogen gas in the presence of a metal catalyst. A variety of catalysts can be employed for this transformation, with rhodium on carbon being particularly effective. Other precious metal catalysts such as palladium or platinum on carbon also demonstrate high activity. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to achieve high conversion rates and yields of the desired this compound. researchgate.net

Multistep syntheses are also employed for the preparation of more complex derivatives. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate for other valuable compounds, is synthesized from piperidin-4-ylmethanol in a three-step process involving acylation, sulfonation, and substitution. researchgate.net Similarly, another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is prepared from tert-butyl-4-hydroxypiperidine-1-carboxylate in a three-step sequence. researchgate.net

Table 1: Examples of Conventional Multistep Syntheses for this compound Derivatives

| Starting Material | Target Compound | Key Steps | Reference |

|---|---|---|---|

| Piperidin-4-ylmethanol | tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate | Acylation, Sulfonation, Substitution | researchgate.net |

| tert-butyl-4-hydroxypiperidine-1-carboxylate | tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Mesylation, Nucleophilic substitution, Borylation | researchgate.net |

The demand for enantiomerically pure piperidine derivatives has driven the development of stereoselective synthesis methods. These approaches are crucial when the biological activity of a molecule is dependent on a specific stereochemistry. Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes is one such method that allows for the enantioselective formation of vinyl piperidines with high enantiomeric excess.

Another powerful strategy is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. This method has been successfully used for the synthesis of polysubstituted piperidines. nih.gov By employing a cleavable tether, this reaction can proceed with a variety of alkyne substrates in good yields and high enantioselectivity. nih.gov Subsequent reduction of the vinylogous amide product occurs with high diastereoselectivity, leading to N-methylpiperidine products with functional group handles after cleavage of the tether. nih.gov

Radical cyclization reactions have also been adapted for stereoselective synthesis. For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a novel approach to 2,4-disubstituted piperidines. The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. organic-chemistry.org

The transition from laboratory-scale synthesis to industrial production requires protocols that are not only efficient but also safe, cost-effective, and scalable. For derivatives of this compound, several such protocols have been developed.

Another example of a scalable process is the synthesis of tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate for novel antiarteriosclerotic agents. This process utilizes a Reformatsky-type reaction of an iminium salt followed by reduction. Key to the successful and safe scale-up to a 500 L pilot plant was the use of trifluoroacetic acid for the iminium salt formation, vigorous stirring during the Reformatsky reaction, and the slow addition of methyl bromoacetate.

Table 2: Scalable Synthetic Protocols for this compound Derivatives

| Target Compound | Scale | Key Features | Overall Yield | Reference |

|---|---|---|---|---|

| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole | Multi-gram | Use of inexpensive starting material (picolinic acid), avoids tedious purification | 64% | beilstein-journals.orgresearchgate.net |

| tert-butyl-4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate | 500 L Pilot Plant | Safe process via Reformatsky-type reaction, optimized reaction conditions | Not reported |

Novel and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies offering milder reaction conditions, higher efficiency, and novel pathways to complex molecules. The synthesis of this compound and its derivatives has benefited from these advancements, particularly in the areas of transition metal catalysis and radical chemistry.

Transition metal catalysis has become an indispensable tool in modern organic synthesis. Palladium and rhodium catalysts, in particular, have been extensively used to construct the piperidine ring.

Palladium-catalyzed reactions, such as the formal [4+2] oxidative annulation of alkyl amides and dienes, offer a unique approach to piperidine synthesis through the activation of a C(sp3)-H bond. nih.gov Palladium catalysis is also central to the synthesis of amidines via tert-butyl isocyanide insertion, where para-substituted iodobenzenes react with tert-butyl isocyanide and piperidine. nih.govresearchgate.net

Rhodium catalysis has enabled novel cycloaddition strategies. As mentioned earlier, the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition is a powerful method for the enantioselective synthesis of polysubstituted piperidines. nih.gov Furthermore, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org

Radical reactions provide a complementary approach to ionic reactions for ring formation. Radical-mediated amine cyclization has emerged as a valuable strategy for the synthesis of piperidine derivatives, often under mild conditions.

One such method involves the intramolecular radical cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which is effective for producing various piperidines. nih.gov Another approach is the preparation of polysubstituted piperidines via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org A novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, yielding only two of the four possible diastereoisomers with good to excellent diastereomeric ratios.

The intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, leads to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov This highlights the potential of radical-mediated pathways to construct complex piperidine structures in a single step.

Asymmetric Synthesis Techniques

The generation of chiral piperidine derivatives is of paramount importance for the development of enantiomerically pure pharmaceuticals. Asymmetric synthesis techniques for piperidines, including those applicable to 4-tert-butyl analogs, often rely on strategies such as the use of chiral auxiliaries, catalytic asymmetric reactions, and biocatalysis.

One notable approach involves the baker's yeast reduction of β-keto esters. For instance, the reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate using baker's yeast yields (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate with high diastereomeric excess (>99% d.e.) and good enantiomeric excess (87% e.e.). nottingham.ac.uk This biocatalytic reduction provides a straightforward route to chiral piperidine building blocks that can be further elaborated. nottingham.ac.uk

Copper-catalyzed asymmetric cyclizative aminoboration of N-homoallylic hydroxylamine (B1172632) esters presents another powerful method. This technique has been successfully applied to substrates bearing a para-tert-butyl group on an aromatic ring, yielding the corresponding chiral 2,3-disubstituted piperidines in good yields (65%) and with high enantioselectivity (98% ee). nih.gov The reaction proceeds smoothly, demonstrating the utility of this protocol for creating stereodefined piperidine cores. nih.gov

Table 1: Asymmetric Synthesis of Piperidine Derivatives

| Method | Substrate | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Baker's Yeast Reduction | 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate | (3R, 4R)-1-tert-butyl-4-methyl 3-hydroxypiperidine-dicarboxylate | 81% | >99% d.e., 87% e.e. | nottingham.ac.uk |

| Cu-Catalyzed Cyclizative Aminoboration | N-homoallylic hydroxylamine ester with p-tert-butylphenyl group | Chiral 2,3-disubstituted piperidine | 65% | 98% e.e. | nih.gov |

One-Pot Cyclocondensation Methods

One-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of piperidine rings, these methods often involve tandem reactions that form multiple bonds in a single synthetic operation.

A notable one-pot method involves the reaction of halogenated amides, which, upon activation, can undergo tandem cyclization to form piperidine and pyrrolidine (B122466) structures. mdpi.com This approach integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a single pot under mild, metal-free conditions, providing good yields of various N-substituted piperidines. mdpi.com

Another efficient one-pot strategy is the use of click chemistry to synthesize 1,2,3-triazolo piperidine carboxylate derivatives. nih.govresearchgate.net This method demonstrates significantly reduced reaction times, often around 5 minutes, and achieves excellent yields of 95-98%. nih.govresearchgate.net This approach has been used to generate libraries of compounds for biological screening, highlighting its efficiency. nih.gov

Synthesis of Key Intermediates and Functionalized Derivatives

The utility of the this compound scaffold is expanded by the synthesis of various functionalized derivatives, which serve as key intermediates for more complex molecules.

Synthesis of this compound Carboxylates

Piperidine carboxylates are versatile intermediates, particularly in the synthesis of peptidomimetics and conformationally constrained amino acids. A well-documented route to access these compounds starts from 4-piperidone (B1582916) monohydrate hydrochloride. orgsyn.org The synthesis of 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid, an orthogonally protected amino acid analog, is achieved through a multi-step sequence involving the formation of a hydantoin (B18101) intermediate, followed by protection and hydrolysis steps. orgsyn.org

Another key intermediate, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is synthesized by protecting piperidin-4-ylmethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). atlantis-press.com This intermediate can be further functionalized. For example, it serves as the starting material for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. atlantis-press.comresearchgate.net The synthesis involves acylation, sulfonation, and substitution reactions. atlantis-press.comresearchgate.net

Table 2: Synthesis of this compound Carboxylate Intermediates

| Starting Material | Key Reaction Steps | Product | Reference |

|---|---|---|---|

| 4-Piperidone monohydrate hydrochloride | Hydantoin formation, Boc protection, Hydrolysis, Fmoc protection | 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid | orgsyn.org |

| Piperidin-4-ylmethanol | Boc protection with (Boc)₂O | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | atlantis-press.comresearchgate.net |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Sulfonation, Substitution | tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | atlantis-press.comresearchgate.net |

Synthesis of Halogenated this compound Derivatives

Halogenated piperidines are valuable precursors for a variety of coupling and substitution reactions. The synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate has been described as a key intermediate for CDK9 inhibitors. researchgate.net This synthesis starts from piperidin-4-ylmethanol and proceeds through Boc protection and oxidation to yield the halogenated product. researchgate.net

Furthermore, the development of a synthesis for N-tert-butyl-4-chloropiperidine has been reported. researchgate.net One innovative method involves the addition of methylmagnesium chloride to an iminium ion intermediate to construct the N-tert-butyl group, followed by chlorination to yield the final product. researchgate.net

Synthesis of N-Substituted this compound Analogs

Modification of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of a molecule. A variety of N-substituted derivatives can be prepared through standard alkylation or acylation reactions. For instance, a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with various groups on the nitrogen, including benzoyl, benzyl (B1604629), adamantanoyl, and diphenylacetyl, for evaluation as enzyme inhibitors. nih.gov

Reductive amination is another powerful tool. The reaction between N-Boc-piperidin-4-one and various anilines, such as 3,4-dichloroaniline, can be used to generate N-arylpiperidine scaffolds. researchgate.net Subsequent modification of the piperidine nitrogen can then be achieved through reactions like aza-Michael additions or alkylations. researchgate.net

Development of Ligands Incorporating the this compound Moiety

In the field of medicinal chemistry, the 4-anilidopiperidine moiety has been linked to enkephalin-related tetrapeptide structures to develop potent ligands for μ and δ opioid receptors. nih.govnih.gov The lipophilic character of the piperidine-containing C-terminus is designed to enhance cell permeability. nih.gov These synthetic peptide analogues are prepared using stepwise solution-phase peptide synthesis with Nα-Boc chemistry. nih.gov

Conformational Analysis and Stereochemistry of 4 Tert Butylpiperidine Systems

Fundamental Principles of Piperidine (B6355638) Conformation

The piperidine ring, like cyclohexane (B81311), is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable of these is the chair conformation.

The chair conformation of piperidine allows for all bond angles to be close to the ideal tetrahedral angle of 109.5° and minimizes torsional strain by staggering adjacent C-C and C-N bonds. In this conformation, the substituents on each carbon and the nitrogen atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

For 4-tert-butylpiperidine, two chair conformations are theoretically possible through a process called ring inversion or ring flipping. In one conformation, the tert-butyl group is in an equatorial position, and in the other, it is in an axial position. However, the energetic difference between these two conformations is substantial. An axial substituent experiences steric repulsion with the other two axial hydrogen atoms on the same side of the ring (at the C2 and C6 positions). This is known as a 1,3-diaxial interaction.

The tert-butyl group is exceptionally bulky, and when it is in the axial position, the resulting 1,3-diaxial interactions are severe, leading to significant steric strain. libretexts.orglibretexts.org Consequently, the chair conformation with the tert-butyl group in the equatorial position is overwhelmingly favored. libretexts.orglibretexts.org This strong preference for the equatorial position effectively "locks" the conformation of the piperidine ring, making this compound a conformationally rigid molecule. youtube.com

The energy barrier for ring inversion in piperidine itself is lower than that of cyclohexane due to the presence of the nitrogen atom. For ammonia, the barrier to pyramidal inversion is approximately 5.8 kcal/mol. wikipedia.org The process of ring inversion in piperidine involves a combination of bond rotations and nitrogen inversion.

Table 1: Steric Strain of Axial Substituents in Cyclohexane (Analogous to Piperidine)

| Substituent | 1,3-Diaxial Interaction Strain (kcal/mol) |

| -Cl | 0.5 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | ~5.0 |

This table provides analogous data from cyclohexane systems, which illustrates the significant steric demand of the tert-butyl group. libretexts.orglibretexts.org

Besides the chair conformation, other, less stable conformations of the piperidine ring exist, such as the boat and twist-boat conformations. sikhcom.netnih.gov The boat conformation is destabilized by torsional strain from eclipsing C-C and C-N bonds and by a steric interaction between the "flagpole" hydrogens at the 1 and 4 positions.

The twist-boat conformation is a more stable non-chair form as it alleviates some of the torsional and flagpole interactions present in the full boat conformation. sikhcom.netnih.gov However, even the twist-boat conformation is significantly higher in energy than the chair conformation. For cis-1,4-di-tert-butylcyclohexane, low-temperature 13C NMR spectra have shown the presence of both chair and twist-boat conformations, as the extreme steric strain of having one tert-butyl group axial forces a portion of the molecules into a non-chair arrangement. sikhcom.netnih.gov In the case of this compound, where the bulky group can easily adopt an equatorial position in the chair form, the population of non-chair conformations at room temperature is negligible.

Spectroscopic Investigations of this compound Conformations

A variety of spectroscopic techniques are instrumental in elucidating the conformational preferences of cyclic molecules like this compound.

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For conformationally mobile systems, the observed NMR spectrum is a time-average of the different conformations. However, for a conformationally "locked" system like this compound, the spectrum reflects a single, dominant conformation.

In the ¹H NMR spectrum of this compound, the protons on the piperidine ring would exhibit distinct chemical shifts depending on whether they are in an axial or equatorial environment. The signal for the nine equivalent protons of the tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum. The conformational rigidity of the ring leads to well-resolved signals for the axial and equatorial protons on the piperidine ring.

Low-temperature ¹³C NMR studies on analogous systems like cis-1,4-di-tert-butylcyclohexane have successfully identified signals for both chair and twist-boat conformers. sikhcom.netnih.gov For this compound, such studies would be expected to show only one set of signals corresponding to the chair conformation with the equatorial tert-butyl group, even at very low temperatures, due to the large energy difference between the possible conformers.

Table 2: Expected ¹H NMR Features for this compound in a Chair Conformation

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 0.8 - 1.0 | Singlet | Characteristic sharp signal for the bulky group. |

| Axial Ring Protons | ~2.5 - 3.1 (C2, C6), ~1.0 - 1.4 (C3, C5) | Complex Multiplets | Typically shielded compared to equatorial protons. |

| Equatorial Ring Protons | ~3.0 - 3.5 (C2, C6), ~1.6 - 2.0 (C3, C5) | Complex Multiplets | Typically deshielded compared to axial protons. |

| N-H Proton | Variable (depends on solvent and concentration) | Broad Singlet | Position can be confirmed by D₂O exchange. |

Note: The chemical shift ranges are approximate and can be influenced by the solvent and other factors.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and can be used to distinguish between different conformers if they have distinct vibrational frequencies. The C-H stretching frequencies, for example, can sometimes differ for axial and equatorial bonds.

For this compound, the IR spectrum would be dominated by the vibrational modes of the most stable conformer (equatorial tert-butyl group). Key characteristic bands would include:

N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹.

C-H stretch (aliphatic): Strong bands just below 3000 cm⁻¹.

C-H bend: Bands in the 1350-1480 cm⁻¹ region.

While IR spectroscopy can confirm the presence of the piperidine ring and the tert-butyl group, it is less powerful than NMR for providing detailed quantitative information about the conformational equilibrium in this specific case, primarily because the equilibrium lies so far to one side.

Invariably, these structures show the piperidine ring in a chair conformation unless severe steric constraints or crystal packing forces dictate otherwise. For a derivative such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, X-ray analysis confirms the piperidine ring adopts a chair conformation. researchgate.net Based on these extensive precedents and the fundamental principles of conformational analysis, it is unequivocally expected that the solid-state structure of this compound would feature the piperidine ring in a chair conformation with the tert-butyl group occupying an equatorial position to minimize steric hindrance.

Dynamic Stereochemistry and Inversion Processes

The stereochemical landscape of this compound is not static; it is governed by dynamic processes, primarily nitrogen inversion, which can significantly influence the molecule's reactivity and the stereochemical outcome of its reactions.

Nitrogen Inversion and its Influence on Reactivity

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process where the nitrogen atom and its substituents oscillate through a planar transition state. wikipedia.org In piperidine systems, this process involves the rapid interconversion of the nitrogen's lone pair between axial and equatorial positions. For a compound that would otherwise be chiral due to a nitrogen stereocenter, this rapid inversion provides a low-energy pathway for racemization. wikipedia.org

The orientation of the nitrogen's lone pair, and consequently the N-substituent in N-substituted derivatives, has a profound impact on reactivity. The accessibility of the lone pair for reactions with electrophiles, for instance, is dependent on its steric environment. An equatorially oriented lone pair is generally more sterically accessible than an axial one. Therefore, the position of the inversion equilibrium can dictate the preferred trajectory of an incoming reactant, influencing the stereochemical course of the reaction.

Diastereoselective Reactions Influenced by Conformation

The fixed chair conformation of the this compound ring is a powerful tool for controlling the stereoselectivity of reactions at adjacent positions. The rigid ring system minimizes conformational ambiguity, leading to more predictable diastereoselective outcomes. rsc.org The steric bulk of the axial and equatorial positions is well-defined, allowing for effective facial discrimination in reactions involving prochiral centers.

For example, in reactions such as reductions of ketones or alkylations of enolates adjacent to the piperidine ring, the incoming reagent will preferentially attack from the less sterically hindered face. The equatorial tert-butyl group acts as a remote, non-participating stereocontrol element, ensuring a consistent conformational bias. This principle is widely exploited in asymmetric synthesis, where the predictable conformation of the piperidine ring is used to direct the formation of new stereocenters with high diastereoselectivity. rsc.orgnih.gov The formation of a single diastereoisomeric product is often observed due to the complete control over the stereoselectivity of the reaction exerted by the conformational bias. rsc.org

Influence of Substituents on Ring Conformation and Stereoisomerism

The introduction of substituents on the nitrogen or carbon atoms of the this compound ring can further modulate its conformational preferences and stereochemical properties.

Effects of N-Alkylation on Stereoselectivity

N-alkylation introduces a substituent on the nitrogen atom, which can exist in either an axial or equatorial position due to nitrogen inversion. The preferred orientation of the N-alkyl group is governed by a balance of steric interactions. Generally, smaller N-alkyl groups may exhibit a preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6.

However, the stereochemical outcome of N-alkylation reactions can be complex and is influenced by the nature of the alkylating agent and the reaction conditions. The approach of the electrophile to the nitrogen lone pair can occur from either the axial or equatorial face, leading to the formation of two diastereomeric quaternary ammonium (B1175870) salts. The ratio of these products is determined by the relative energies of the transition states leading to their formation.

| N-Substituent | Preferred Conformation | Impact on Reactivity |

| Small Alkyl (e.g., Methyl) | Equatorial preference | Minimal steric hindrance to lone pair |

| Bulky Alkyl | Increased preference for equatorial | Increased steric hindrance |

| Aryl | Potential for pseudoallylic strain | Can favor axial orientation of C-2 substituent nih.gov |

Impact of Bulky Substituents on Conformational Preferences

The tert-butyl group at the C-4 position is a quintessential "conformation-locking" group. chemistryschool.net Its large steric bulk overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. libretexts.orglibretexts.org This preference is so strong that the energy difference between the equatorial and axial conformers is significant, effectively preventing ring flipping and locking the molecule into a single, predictable chair conformation. chemistryschool.net

The presence of other bulky substituents on the ring can lead to interesting conformational effects. For instance, the introduction of a bulky substituent at C-2 would lead to a strong preference for it to also occupy an equatorial position to avoid steric clashes. However, in cases where substituents are forced into axial positions due to substitution patterns, significant steric strain can be introduced, potentially distorting the chair conformation towards a twist-boat or other higher-energy conformation. researchgate.net In some specialized cases, such as with an adjacent spirocyclopropane ring, a tert-butyl group can even be forced into an axial position. nih.govchemrxiv.org

The conformational free energies of substituted piperidines have been studied, and for many 4-substituted piperidines, the relative conformer energies are similar to those of analogous cyclohexanes. nih.gov

Interconversion of Configurational Isomers

The interconversion of configurational isomers (diastereomers or enantiomers) in this compound systems is generally a high-energy process that requires the breaking and reforming of covalent bonds. However, epimerization at a stereocenter adjacent to the piperidine ring or at the nitrogen atom (in the case of quaternary salts) can occur under certain conditions.

For instance, a stereocenter at C-2 or C-3 bearing an acidic proton could potentially undergo epimerization via the formation of a planar enolate or a related intermediate. The stereochemical outcome of the reprotonation would then be dictated by the thermodynamic stability of the resulting diastereomers, which is heavily influenced by the conformational bias of the this compound ring.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational preferences and energy landscapes of molecules like this compound. These methods allow for the detailed examination of molecular geometries, relative energies of different conformers, and the transition states that separate them. The primary computational approaches used for this purpose are Molecular Mechanics (MM) and quantum mechanical methods such as Ab Initio and Density Functional Theory (DFT).

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules. wikipedia.org Instead of dealing with electrons and wavefunctions, MM treats molecules as a collection of atoms held together by springs that represent chemical bonds. uiuc.edu The total potential energy of a molecule is calculated as the sum of various energy terms associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). uiuc.edu This calculation is governed by a set of parameters and functions known as a force field. wikipedia.org

A force field is the core of MM calculations, comprising the mathematical equations and associated constants that define the energy of a given molecular structure. uiuc.edu Numerous force fields have been developed, each with its own set of parameters optimized for specific classes of molecules. Common force fields include MMFF94 (Merck Molecular Force Field), AMBER (Assisted Model Building with Energy Refinement), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govyoutube.com The accuracy of MM calculations is critically dependent on the quality of the force field's parameterization for the specific molecule being studied. wikipedia.orgduke.edu These parameters are often derived from experimental data or higher-level quantum mechanical calculations. wikipedia.orgduke.edu

In the context of this compound, MM calculations are used to:

Identify low-energy conformations: By systematically rotating bonds and minimizing the energy, MM methods can efficiently explore the conformational space to find stable conformers, primarily the chair conformations with the tert-butyl group in the equatorial and axial positions.

Estimate relative energies: The force field calculates the steric energy of each conformer, allowing for an estimation of their relative stability. For this compound, this consistently shows a strong preference for the equatorial conformer.

Model molecular geometry: MM provides optimized geometries, including bond lengths, bond angles, and dihedral angles for each conformation.

Different force fields may yield slightly different results due to variations in their parameter sets and functional forms. nih.gov For instance, studies on related piperidine-containing molecules have shown that force fields like MMFF94 and Tripos can produce different populations of conformers. nih.gov

Table 1: Illustrative Molecular Mechanics (MM2) Parameters for Piperidine Ring Fragments

| Interaction Type | Atom Types | Equilibrium Value (r₀, θ₀) | Force Constant (k) |

|---|---|---|---|

| Bond Stretch | C(sp³)-C(sp³) | 1.523 Å | 4.60 mdyn/Å |

| Bond Stretch | C(sp³)-N(sp³) | 1.470 Å | 5.20 mdyn/Å |

| Bond Stretch | C(sp³)-H | 1.112 Å | 4.60 mdyn/Å |

| Angle Bend | C-N-C | 109.5° | 0.50 mdyn·Å/rad² |

| Angle Bend | C-C-N | 109.5° | 0.56 mdyn·Å/rad² |

| Angle Bend | H-C-H | 109.5° | 0.36 mdyn·Å/rad² |

Note: This table presents typical parameter values to illustrate the components of a force field. Actual values vary between different force fields.

Ab Initio and Density Functional Theory (DFT) Studies of Conformational Landscapes

For a more rigorous and accurate description of the conformational landscape, quantum mechanical methods are employed. These methods, including Ab Initio calculations and Density Functional Theory (DFT), solve the electronic Schrödinger equation to determine the energy and properties of a molecule. nih.gov

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods calculate molecular properties based on fundamental principles of quantum mechanics without using experimental data for parameterization. mdpi.com The Hartree-Fock (HF) method is a foundational ab initio approach. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), build upon the HF method to include electron correlation effects, which are crucial for accurate energy calculations. nih.gov These methods are computationally intensive, with their cost scaling rapidly with the size of the molecule and the basis set used.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that has become a cornerstone of computational chemistry. core.ac.uk Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. core.ac.uk This approach is generally less computationally demanding than high-level ab initio methods while often providing comparable accuracy. researchgate.net The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d), cc-pVDZ) is critical to the performance of DFT calculations. nih.gov

In the study of this compound's conformational landscape, Ab Initio and DFT methods are used to:

Accurately calculate the energies of the equatorial and axial chair conformers, as well as potential twist-boat intermediates and transition states. nih.gov

Determine precise geometries by optimizing the molecular structure to find the minimum on the potential energy surface.

Calculate the energy barriers for ring inversion, providing insight into the kinetics of conformational interchange.

Compute vibrational frequencies , which can confirm that an optimized structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency) and can be compared with experimental spectroscopic data. researchgate.net

Studies on analogous systems, like cis-1,4-di-tert-butylcyclohexane, have demonstrated the power of these methods. For example, calculations at the HF/6-311+G* level were used to obtain the relative energies, enthalpies, and entropies of different conformations, confirming the stability of specific conformers observed experimentally. nih.gov Similar computational strategies applied to this compound provide a detailed picture of its potential energy surface, quantifying the strong energetic penalty associated with placing the bulky tert-butyl group in the axial position.

Table 2: Representative DFT (B3LYP/6-31G(d)) Calculated Relative Energies for this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial t-Bu) | Cₛ | 0.00 |

| Chair (Axial t-Bu) | Cₛ | ~5.0 - 5.5 |

| Twist-Boat | C₂ | ~5.5 - 6.0 |

Note: These are typical expected values based on computational studies of substituted cyclohexanes and piperidines. The exact values can vary with the level of theory and basis set.

Applications of 4 Tert Butylpiperidine in Medicinal Chemistry and Drug Discovery

4-tert-Butylpiperidine as a Core Scaffold in Drug Design

The this compound scaffold is a key building block in the synthesis of a variety of biologically active compounds. Its rigid structure and the presence of the bulky tert-butyl group can provide specific steric and conformational constraints that are beneficial for binding to biological targets. This scaffold is utilized in the development of kinase inhibitors, antiviral agents, and compounds targeting the central nervous system. The tert-butyl group, in particular, can contribute to hydrophobic interactions within the binding pockets of target proteins. The piperidine (B6355638) ring itself is a common feature in many pharmaceuticals due to its favorable physicochemical properties, which can be modulated by substitution. nih.gov

Derivatives of this compound as Biologically Active Compounds

Derivatives of this compound have shown promise as antiviral agents, particularly in the development of influenza virus inhibitors. A notable example is a class of 4-tert-butylphenyl-substituted spirothiazolidinones that act as hemagglutinin (HA)-mediated fusion inhibitors. nih.govnih.gov These compounds specifically target the influenza A/H3N2 virus. The tert-butyl group on the phenyl ring has been shown to have a positive effect on the antiviral activity, likely due to hydrophobic interactions within the binding pocket of the HA protein. nih.gov

One particular derivative, compound 2c , which has methyl substitutions on the spiro ring, demonstrated a significant effective concentration (EC₅₀) of 1.3 μM against the influenza A/H3N2 virus, with a selectivity index of 30. nih.govnih.gov The mechanism of action for these compounds involves inhibiting the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. nih.gov The search for new antiviral drugs has also explored a broader range of N-substituted piperidine derivatives. mdpi.com

Table 1: Antiviral Activity of a 4-tert-Butylphenyl-Substituted Spirothiazolidinone Derivative

| Compound | Target Virus | EC₅₀ (μM) | Selectivity Index | Mechanism of Action |

| 2c | Influenza A/H3N2 | 1.3 | 30 | HA-mediated fusion inhibitor |

Data sourced from studies on 4-tert-butylphenyl-substituted spirothiazolidinones. nih.govnih.gov

The this compound scaffold is also a key component in the synthesis of potential anticancer agents, including inhibitors of cyclin-dependent kinase 9 (CDK9). researchgate.net CDK9 is a crucial enzyme involved in the regulation of transcription, and its inhibition can lead to the suppression of cancer cell growth. frontiersin.org Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate serves as a key intermediate in the synthesis of certain CDK9 inhibitors. researchgate.net One such inhibitor, 12u , a 4-thiazol-2-anilinopyrimidine derivative, has an IC₅₀ of 7 nM for CDK9 and shows high selectivity over other kinases like CDK2. researchgate.net This compound has demonstrated potent anticancer activity against chronic lymphocytic leukaemia cells. researchgate.net

Another potent CDK9 inhibitor, CDKI-73 , has been shown to induce apoptosis in cancer cells and exhibits significant selectivity for leukemia cells over normal cells. nih.govresearchgate.net While the direct inclusion of a this compound group in CDKI-73 is not specified, the broader class of piperidine-containing compounds is relevant to anticancer research. nih.gov For instance, novel vindoline–piperazine (B1678402) conjugates, where piperazine is a related heterocyclic amine, have shown significant antiproliferative effects. mdpi.com

Table 2: Activity of a CDK9 Inhibitor Derived from a this compound Intermediate

| Compound | Target | IC₅₀ (nM) | Key Findings |

| 12u | CDK9 | 7 | Potent and selective inhibitor with demonstrated anticancer activity. |

Data based on research into 4-thiazol-2-anilinopyrimidine derivatives. researchgate.net

Derivatives of this compound are being investigated for their potential in treating central nervous system (CNS) disorders. The related 4-phenylpiperazine derivatives are a significant class of dopamine (B1211576) D3 selective ligands. cancer.gov These ligands have therapeutic potential for conditions such as psychostimulant abuse, psychosis, and Parkinson's disease. cancer.gov The introduction of functionality into the linker chain of these compounds aims to improve their water solubility and bioavailability, which are often challenges with highly lipophilic molecules. cancer.gov

The piperazine scaffold, in general, is widely used in the development of drugs for neurological disorders due to its ability to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Amphetamine derivatives incorporating a piperidine moiety have also been evaluated as multitarget agents for CNS disorders. mdpi.com

A series of 1,4-substituted piperidines have been identified as potent and selective antagonists of T-type calcium channels. nih.gov These channels are implicated in various neurological and cardiovascular conditions. nih.govmdpi.com Optimization of initial screening leads resulted in the discovery of a 3-axial fluoropiperidine derivative, compound 30 , with a significantly improved selectivity profile. nih.gov This compound demonstrated good oral bioavailability and brain penetration, and was effective in rodent models of absence epilepsy, essential tremor, and Parkinson's disease with a wide margin between its CNS and cardiovascular effects. nih.gov

In the context of hypertension, a novel morphologic derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF) , has shown antihypertensive properties. nih.gov Oral administration of another piperidine derivative, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d) , lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. nih.gov

Table 3: Activity of a Piperidine-Based T-Type Calcium Channel Antagonist

| Compound | Target | Key Findings |

| 30 | T-Type Calcium Channels | Potent and selective antagonist with efficacy in rodent models of epilepsy, tremor, and Parkinson's disease. |

Based on research into 1,4-substituted piperidines. nih.gov

Derivatives of this compound have been developed as histamine (B1213489) H3 receptor (H3R) antagonists. mdpi.comnih.govresearchgate.net These antagonists have potential applications in the treatment of neurological disorders. A series of 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) . mdpi.comnih.govresearchgate.net Many of these compounds displayed good affinity for the human H3 receptor (hH3R), with Ki values below 400 nM. mdpi.comnih.govresearchgate.net

The lead compound, DL76, exhibited a balanced activity against both hH3R (Ki = 38 nM) and human monoamine oxidase B (hMAO B) (IC₅₀ = 48 nM), suggesting its potential as a dual-target ligand for conditions like Parkinson's disease. mdpi.comnih.govresearchgate.netnih.gov Structural modifications, such as changing the cyclic amine or altering the length of the alkyl chain, were explored to understand their impact on the activity of these compounds. mdpi.comresearchgate.net

Table 4: Dual Target Activity of a 4-tert-Butylphenoxypropylpiperidine Derivative

| Compound | Target 1 (hH3R) | Ki (nM) | Target 2 (hMAO B) | IC₅₀ (nM) |

| DL76 | Human Histamine H3 Receptor | 38 | Human Monoamine Oxidase B | 48 |

Data from studies on 4-tert-butylphenoxy derivatives. mdpi.comnih.govresearchgate.net

Monoamine Oxidase B Inhibitors

Derivatives of this compound have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the degradation of dopamine in the brain. parkinson.org Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy for managing the symptoms of Parkinson's disease. parkinson.orgnih.gov

A series of 4-tert-butylphenoxyalkoxyamines, which include a this compound moiety, were designed and evaluated for their ability to inhibit human MAO-B (hMAO B). nih.gov One of the most promising compounds, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrated potent inhibitory activity with an IC50 value of 48 nM. nih.gov Structure-activity relationship (SAR) studies on this series revealed that the length of the alkyl chain connecting the phenoxy and piperidine rings significantly influences inhibitory potency. nih.gov Generally, a shorter propylene (B89431) (three-carbon) linker resulted in higher activity. nih.gov

| Compound | Amine Moiety | Linker Length | hMAO B IC50 (nM) |

|---|---|---|---|

| DL76 | Piperidine | 3 | 48 |

| 9 | 3,5-Dimethylpiperidine | 3 | >10000 |

| 12 | 4-Methylpiperidine | 3 | 118 |

| 16 | Pyrrolidine (B122466) | 3 | 28 |

| 20 | Azepane | 3 | 126 |

A selection of 4-tert-butylphenoxyalkoxyamine derivatives and their corresponding human Monoamine Oxidase B (hMAO B) inhibitory activities. Data sourced from Lazar et al. (2021). nih.gov

Further investigations into the mechanism of these inhibitors have shown that they can act as reversible inhibitors of MAO-B. nih.gov This reversible action is considered a desirable trait as it may reduce the risk of potential side effects associated with irreversible MAO-B inhibitors. mdpi.com

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of this compound itself are limited, derivatives containing this moiety have shown potential in modulating inflammatory pathways. For instance, the salicylic (B10762653) acid derivative 4-tert-butylphenyl salicylate (B1505791) (4-TBPS) has demonstrated significant anti-inflammatory activity in lipopolysaccharide-stimulated mouse macrophage models. nih.gov

This compound was found to decrease the production of nitric oxide and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. nih.gov Furthermore, 4-TBPS inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism of this anti-inflammatory action was attributed to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.gov By preventing the translocation of NF-κB into the nucleus, 4-TBPS effectively downregulates the expression of various inflammatory mediators. nih.gov

Other research has explored the anti-inflammatory effects of piperine, a natural product containing a piperidine ring, which has been shown to inhibit the activation of NF-κB and the expression of iNOS and COX-2. researchgate.net These findings suggest that the piperidine scaffold, including its substituted forms like this compound, can be a valuable component in the design of novel anti-inflammatory agents.

Other Pharmacological Applications

The versatility of the this compound scaffold extends to other areas of pharmacology. It serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules. For example, tert-butyl 4-formylpiperidine-1-carboxylate, a derivative of this compound, is a key building block in the synthesis of histone deacetylase (HDAC) inhibitors.

Furthermore, derivatives of this compound have been investigated for their potential as Akt inhibitors for cancer therapy. The incorporation of bromophenyl and cyano groups into the tert-butyl piperidine framework has been shown to enhance binding affinity to the Akt protein, leading to increased inhibitory potency. Another area of application is in the development of dual-target ligands, such as those that act as both histamine H3 receptor antagonists and MAO-B inhibitors, which could be beneficial for treating neurodegenerative diseases like Parkinson's. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Modification on Biological Activity

The biological activity of this compound derivatives can be significantly altered by modifying the substituents on the piperidine ring and other parts of the molecule. nih.gov SAR studies have provided valuable insights into how these modifications impact pharmacological effects.

In the context of antifungal agents, the substituents on both the piperidine nitrogen and the 4-amino group of 4-aminopiperidines play a crucial role in their activity. mdpi.com For instance, combining a benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen with a long-chain N-alkyl substituent (greater than seven carbons) at the 4-amino group can lead to high antifungal activity. mdpi.com Specifically, an N-dodecyl (C12) residue at the 4-amino position has been associated with outstanding antifungal effects. mdpi.com

For MAO-B inhibitors based on the 4-tert-butylphenoxyalkoxyamine scaffold, modifications to the cyclic amine moiety and the length of the alkyl chain have been shown to influence inhibitory activity. nih.gov While replacing the piperidine with other cyclic amines like pyrrolidine can sometimes enhance activity, elongating the alkyl chain beyond three or four carbons generally leads to a decrease in potency. nih.gov

| Modification | Impact on Biological Activity | Example Application |

|---|---|---|

| Piperidine N-substituent | Can significantly influence antifungal activity. Benzyl and phenylethyl groups are favorable. mdpi.com | Antifungal Agents |

| 4-Amino N-substituent | Long-chain alkyl groups (>C7) enhance antifungal potency, with C12 being optimal. mdpi.com | Antifungal Agents |

| Alkyl Linker Length | Shorter linkers (3-4 carbons) are generally preferred for MAO-B inhibition. nih.gov | MAO-B Inhibitors |

| Cyclic Amine Moiety | Substitution of piperidine with other cyclic amines can alter MAO-B inhibitory activity. nih.gov | MAO-B Inhibitors |

A summary of the influence of substituent modifications on the biological activity of this compound derivatives.

Role of Stereochemistry in Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of drugs. nih.govresearchgate.net For chiral drugs, the different enantiomers can exhibit distinct biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.govijpsjournal.com

In the context of this compound derivatives, the presence of chiral centers can lead to stereoisomers with varying biological effects. Although specific studies focusing solely on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant. nih.govmdpi.com The interaction between a drug and its biological target, such as a receptor or enzyme, is often highly stereospecific. nih.gov One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other may not bind as effectively or may even interact with a different target, potentially causing off-target effects. nih.gov

For example, in the development of antimalarial agents based on 3-Br-acivicin, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is stereoselective. mdpi.com This underscores the importance of considering and controlling the stereochemistry of this compound derivatives during the drug design and development process to optimize their therapeutic potential and minimize undesirable effects. researchgate.netijpsjournal.com

Mechanisms of Action and Target Interactions

The mechanisms of action of this compound derivatives are diverse and depend on the specific molecular targets they are designed to interact with.

For derivatives acting as MAO-B inhibitors, the primary mechanism involves binding to the active site of the MAO-B enzyme, thereby preventing it from metabolizing dopamine. parkinson.org This leads to an increase in the concentration of dopamine in the brain, which helps to alleviate the motor symptoms of Parkinson's disease. parkinson.org Some of these inhibitors, such as those derived from 4-tert-butylphenoxyalkoxyamines, have been shown to be reversible, competitive inhibitors. nih.govmdpi.com

In the case of anti-inflammatory agents derived from salicylic acid, such as 4-tert-butylphenyl salicylate, the mechanism involves the inhibition of the NF-κB signaling pathway. nih.gov By preventing the degradation of IκB kinase (IκBα) and the subsequent translocation of NF-κB to the nucleus, these compounds downregulate the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6. nih.gov

For derivatives designed as Akt inhibitors, the mechanism involves binding to the Akt protein kinase, which is a key component of signaling pathways that regulate cell survival and proliferation. By inhibiting Akt, these compounds can induce apoptosis and cell cycle arrest in cancer cells, making them potential therapeutic agents for treating malignancies.

The interaction of this compound derivatives with their targets is often governed by specific structural features. For example, the bromophenyl and cyano groups in certain Akt inhibitors have been shown to improve binding affinity to the Akt protein. Similarly, the nature of the substituents on the piperidine ring of antifungal agents influences their interaction with the target enzyme, which is believed to be involved in ergosterol (B1671047) biosynthesis. mdpi.com

Enzyme Inhibition and Modulation

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in neurological and other disorders. The piperidine structure serves as a versatile scaffold for creating compounds that can fit into the active sites of enzymes, while the tert-butyl group can establish crucial hydrophobic interactions, enhancing potency and selectivity.

Notably, these derivatives have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. For instance, certain pyridazinobenzylpiperidine derivatives have demonstrated potent and selective inhibition of MAO-B. mdpi.com Compound S5 , a pyridazinobenzylpiperidine derivative, was identified as a particularly potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index over MAO-A. mdpi.com Kinetic studies revealed that these compounds often act as competitive and reversible inhibitors. mdpi.com

Additionally, piperidinone derivatives incorporating the tert-butyl scaffold have been evaluated for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. nih.govresearchgate.net One study synthesized a series of dual inhibitors, with compound 15 showing balanced, low micromolar inhibition of both human MAO-B (hMAO-B) and human BChE (hBChE). nih.gov

| Compound Class | Specific Compound | Target Enzyme | Inhibition (IC50/Ki) | Notes |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine | S5 | MAO-B | IC50 = 0.203 μM | Highly selective for MAO-B over MAO-A (Selectivity Index = 19.04). mdpi.com |

| Pyridazinobenzylpiperidine | S5 | MAO-A | IC50 = 3.857 μM | Demonstrates weaker inhibition compared to MAO-B. mdpi.com |

| Pyridazinobenzylpiperidine | S16 | MAO-B | IC50 = 0.979 μM | Acts as a competitive reversible inhibitor. mdpi.com |

| 4-Phenethyl-1-propargylpiperidine | Compound 15 | hMAO-B | IC50 = 4.3 μM | Designed as a dual-target inhibitor. nih.gov |

| 4-Phenethyl-1-propargylpiperidine | Compound 15 | hBChE | IC50 = 8.5 μM | Exhibits balanced inhibition of both enzymes. nih.gov |

Receptor Binding and Modulation

The this compound scaffold is integral to the design of ligands that target a range of receptors, particularly those in the central nervous system. Its derivatives have been synthesized and evaluated for their binding affinities at dopamine (D2, D4), serotonin (B10506) (5-HT1A, 5-HT2A), and sigma (σ1) receptors, which are important targets for treating psychosis and neurodegenerative disorders. researchgate.netchemrxiv.orgnih.gov

Studies have shown that modifications to the piperidine core can produce compounds with high affinity and selectivity. For example, a series of 3- and 4-hydroxypiperidine (B117109) compounds were characterized as potent σ1 modulators. chemrxiv.org The trifluoromethyl indazole analog 12c emerged as the most potent σ1 modulator in its series, with a Ki value of 0.7 nM and excellent selectivity over the D4 receptor. chemrxiv.org Similarly, other piperidine-based compounds have demonstrated high affinity for the D4 receptor, with Ki values in the low nanomolar range. researchgate.netnih.gov The strategic placement of substituents on the piperidine ring and its associated aromatic moieties is crucial for achieving the desired receptor interaction profile. nih.gov

| Compound Class | Specific Compound | Target Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|---|---|

| Hydroxypiperidine | 10b | Sigma-1 (σ1) | 3.1 nM | Shows high affinity for the sigma-1 receptor. researchgate.net |

| Hydroxypiperidine | 10b | Dopamine D4 | 3.9 nM | Demonstrates high affinity for the D4 receptor as well. researchgate.net |

| Hydroxypiperidine | 12c (Trifluoromethyl indazole analog) | Sigma-1 (σ1) | 0.7 nM | The most potent σ1 modulator identified in its study. chemrxiv.org |

| Hydroxypiperidine | 13g (2-methylphenyl analog) | Sigma-1 (σ1) | 37 nM | Maintained high selectivity over the D4 receptor. researchgate.net |

| Pyridinyl Piperazine | SYA16263 (5) | Dopamine D4 | 3.5 nM | Also shows high affinity for 5-HT1A receptors. nih.gov |

| Pyridinyl Piperazine | SYA16263 (5) | Serotonin 5-HT1A | 1.1 nM | Demonstrates potent binding to serotonin receptors. nih.gov |

Interaction with Cellular Pathways

The interaction of this compound derivatives with specific cellular signaling pathways is a direct consequence of their ability to modulate target enzymes and receptors. While direct studies on the downstream cellular effects of these specific compounds are an emerging area of research, their engagement with targets like MAO, cholinesterases, and dopamine/serotonin receptors implies an influence on critical neurological pathways. For instance, the inhibition of MAO-B by these compounds can modulate dopamine metabolism, a key pathway in neurodegenerative conditions like Parkinson's disease. mdpi.com Similarly, binding to dopamine and serotonin receptors directly impacts neurotransmission pathways central to psychiatric disorders. nih.gov Further research is needed to fully elucidate the specific downstream effects of these compounds on intracellular signaling cascades.

Computational Drug Design and Virtual Screening

Computational techniques are essential in modern drug discovery for efficiently screening and designing new molecules. The this compound scaffold is frequently utilized in these in silico studies to predict and optimize the therapeutic potential of novel compounds.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. malayajournal.org For derivatives of this compound, docking studies are crucial for understanding how they interact with the binding sites of enzymes and receptors. researchgate.netscialert.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, docking studies of MAO-B inhibitors have shown that the stability of the ligand-protein complex can be enhanced by pi-pi stacking interactions with tyrosine residues. mdpi.com This information is invaluable for rational drug design, allowing chemists to modify the scaffold to improve binding affinity and selectivity. malayajournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For this compound analogs, QSAR models are developed to predict their inhibitory activity against targets like enzymes or their binding affinity to receptors. mdpi.commdpi.com These models use various molecular descriptors, such as electrostatic and hydrophobic fields, to quantify aspects of the chemical structure. researchgate.net A statistically significant QSAR model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov For instance, 3D-QSAR models have been successfully used to explain how different substituents on a core structure contribute to the biological activity of the compounds. researchgate.net

In Silico Prediction of Biological Activity Spectra

Beyond predicting the interaction with a single target, computational methods can forecast a compound's broader biological and pharmacokinetic profile. This includes predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.netresearchgate.net For new derivatives of this compound, in silico ADMET prediction is a critical step in early-stage drug discovery. jonuns.commdpi.com These predictive models help to identify candidates that are likely to have good oral bioavailability, appropriate distribution in the body, metabolic stability, and a low risk of toxicity. researchgate.net By filtering out compounds with predicted unfavorable ADMET profiles early in the process, researchers can focus their efforts on candidates with a higher probability of success in later preclinical and clinical development. nih.gov

Advanced Analytical Methodologies for the Characterization and Analysis of 4 Tert Butylpiperidine

Spectroscopic Techniques

Spectroscopic analysis provides fundamental insights into the molecular structure of 4-tert-Butylpiperidine, offering detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group and the piperidine (B6355638) ring. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically in the upfield region (around 0.8-1.0 ppm) due to the shielding effect of the electron-donating alkyl group. The protons on the piperidine ring will show more complex splitting patterns (multiplets) due to spin-spin coupling. The axial and equatorial protons at each position of the ring are chemically non-equivalent, leading to distinct signals. The proton at C4, adjacent to the tert-butyl group, will appear as a multiplet. The protons on carbons C2, C6, C3, and C5 will also present as complex multiplets in the region of approximately 1.0 to 3.0 ppm. The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. Due to the molecule's symmetry, four signals are anticipated for the piperidine ring carbons (C4, C3/C5, and C2/C6) and two for the tert-butyl group (quaternary carbon and the three equivalent methyl carbons). The quaternary carbon of the tert-butyl group will appear around 32 ppm, while the methyl carbons will resonate at approximately 27 ppm. The piperidine ring carbons will have shifts in the range of 25-50 ppm. For instance, in the closely related tert-butyl piperidine-1-carboxylate, the piperidine carbons appear at approximately 24.5 ppm, 25.7 ppm, and 44.3 ppm in d6-DMSO. spectrabase.com

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C(CH₃)₃ | ~0.9 | Singlet | -C(CH₃)₃ | ~27 |

| Piperidine H3ax, H5ax | ~1.1-1.3 | Multiplet | -C(CH₃)₃ | ~32 |

| Piperidine H4 | ~1.3-1.5 | Multiplet | Piperidine C3, C5 | ~28 |

| Piperidine H3eq, H5eq | ~1.7-1.9 | Multiplet | Piperidine C4 | ~45 |

| Piperidine H2ax, H6ax | ~2.5-2.7 | Multiplet | Piperidine C2, C6 | ~47 |

| Piperidine H2eq, H6eq | ~3.0-3.2 | Multiplet | ||

| N-H | Variable (Broad) | Singlet |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS²)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, while tandem mass spectrometry (MS²) provides valuable information about its structure through fragmentation analysis.

In electron ionization (EI) mass spectrometry, this compound (molar mass: 141.26 g/mol ) will produce a molecular ion peak (M⁺) at an m/z of 141. The fragmentation of the molecular ion is expected to follow pathways characteristic of aliphatic amines. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a propyl radical to form a stable iminium ion.

Another significant fragmentation pathway involves the loss of a methyl radical (CH₃•) from the tert-butyl group of the molecular ion, leading to a fragment ion at m/z 126. This is often a prominent peak in the mass spectrum of tert-butyl containing compounds. Further fragmentation can occur through the loss of the entire tert-butyl group as a carbocation, resulting in a piperidine radical cation at m/z 84, or through ring-opening mechanisms.

Tandem mass spectrometry (MS²) can be employed to further investigate these fragmentation pathways. By selecting a specific precursor ion (e.g., the molecular ion at m/z 141 or the [M-15]⁺ ion at m/z 126) and subjecting it to collision-induced dissociation (CID), a spectrum of product ions is generated, which helps to confirm the proposed fragmentation mechanisms and provides greater confidence in the structural assignment.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 141 | [M]⁺ (Molecular Ion) | - |

| 126 | [M - CH₃]⁺ | CH₃• |

| 84 | [M - C₄H₉]⁺ | C₄H₉• |

| 57 | [C₄H₉]⁺ | C₅H₁₀N• |

Infrared (IR) Spectroscopy